Cas no 477713-43-2 (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole)

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole structure
477713-43-2 structure
Product Name:3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
CAS No:477713-43-2
MF:C22H15Cl3N2O3S
MW:493.790101289749
CID:5234746
Update Time:2026-03-08

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-CHLOROBENZYL 2-(1-[(2,5-DICHLOROPHENYL)SULFONYL]-1H-PYRAZOL-3-YL)PHENYL ETHER
    • 3-(2-[(4-CHLOROBENZYL)OXY]PHENYL)-1-[(2,5-DICHLOROPHENYL)SULFONYL]-1H-PYRAZOLE
    • 3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-(2,5-dichlorobenzenesulfonyl)-1H-pyrazole
    • 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
    • 3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-(2,5-dichlorophenyl)sulfonylpyrazole
    • Inchi: 1S/C22H15Cl3N2O3S/c23-16-7-5-15(6-8-16)14-30-21-4-2-1-3-18(21)20-11-12-27(26-20)31(28,29)22-13-17(24)9-10-19(22)25/h1-13H,14H2
    • InChI Key: MWOMKAMIGFVYPL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1S(N1C=CC(C2=CC=CC=C2OCC2C=CC(=CC=2)Cl)=N1)(=O)=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 684
  • XLogP3: 6.5
  • Topological Polar Surface Area: 69.6

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole Pricemore >>

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3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:477713-43-2)3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
Order Number:A1032989
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:50
Price ($):315.0
Email:sales@amadischem.com

Additional information on 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole

Comprehensive Overview of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole (CAS No. 477713-43-2)

The compound 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole (CAS No. 477713-43-2) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its intricate molecular structure, featuring a pyrazole core substituted with chlorobenzyl and dichlorophenylsulfonyl groups, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries such as "What is the role of pyrazole derivatives in drug discovery?" and "How do chlorinated aromatic compounds enhance bioactivity?"

In recent years, the demand for heterocyclic compounds like 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole has surged due to their versatility in medicinal chemistry. Researchers are particularly intrigued by its potential as a scaffold for kinase inhibitors, a hot topic in oncology and inflammation studies. The compound's CAS No. 477713-43-2 is frequently searched in academic databases, reflecting its growing importance. Its chlorinated aromatic moieties are known to improve metabolic stability and binding affinity, addressing the industry's need for longer-lasting therapeutic agents.

Another area of interest is the compound's applicability in agrochemical formulations. With the global focus on sustainable agriculture, scientists are investigating pyrazole-based molecules for their pesticidal and herbicidal properties. The 4-chlorobenzyl and 2,5-dichlorophenyl groups in this compound may contribute to its efficacy against resistant pest strains, a pressing concern in modern farming. Queries like "How do sulfonylpyrazoles function in crop protection?" highlight the public's curiosity about its real-world utility.

From a synthetic chemistry perspective, CAS No. 477713-43-2 represents a challenging yet rewarding target for structure-activity relationship (SAR) studies. Its multi-substituted pyrazole framework allows for systematic modifications to optimize biological performance. Laboratories worldwide are exploring its synthetic pathways, often referencing its IUPAC name in patent filings. The compound's sulfonyl group further enhances its potential as a protease inhibitor, aligning with trends in antiviral and anticancer drug development.

Environmental and regulatory considerations are also critical when discussing 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole. While not classified as hazardous, its chlorinated structure warrants careful handling under standard laboratory protocols. Researchers often search for "biodegradability of chlorinated pyrazoles" or "eco-friendly synthesis of sulfonyl heterocycles," reflecting the shift toward greener chemistry practices. This compound's stability under various pH conditions makes it a candidate for detailed environmental impact assessments.

In conclusion, 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole (CAS No. 477713-43-2) exemplifies the intersection of innovation and practicality in chemical research. Its multi-functional design addresses key challenges in drug discovery, agrochemicals, and environmental science. As interest in tailored heterocycles grows, this compound will likely remain a focal point for interdisciplinary studies, answering pressing questions like "Can pyrazole derivatives replace traditional pesticides?" and "What are the next-generation applications of sulfonylated aromatics?"

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Amadis Chemical Company Limited
(CAS:477713-43-2)3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
A1032989
Purity:99%
Quantity:1g
Price ($):315.0
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